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Compound Name: p62-ZZ ligand 1

Cat. No.: B15542964 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The ZZ-type zinc finger domain of the sequestosome 1 (p62/SQSTM1) protein has emerged as

a critical signaling hub and a promising target for therapeutic intervention in a range of

diseases, including cancer and neurodegenerative disorders. Its ability to recognize specific

protein degradation signals, particularly N-terminally arginylated (Nt-Arg) substrates, has

spurred the development of ligands aimed at modulating p62-mediated selective autophagy.

This guide provides a comparative analysis of the specificity of various ligands for the p62 ZZ

domain, supported by experimental data and detailed protocols.

Data Presentation: Ligand Binding Affinities for the
p62 ZZ Domain
The following table summarizes the binding affinities (Kd) of various ligands to the p62 ZZ

domain, as determined by different biophysical techniques. A lower Kd value indicates a higher

binding affinity.
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Ligand Ligand Type Method
Binding
Affinity (Kd)

Reference

REEE Peptide
N-terminal

Arginine Peptide

Microscale

Thermophoresis

(MST)

5.6 µM [1][2]

REEE Peptide Fluorescence 2-6 µM [3]

RAEE Peptide
N-terminal

Arginine Peptide

Microscale

Thermophoresis

(MST)

14 µM [1][2]

Free Arginine Amino Acid NMR Titration Weak binding [2]

AEEE Peptide
N-terminal

Alanine Peptide
NMR Titration

No interaction

detected
[3]

Ac-REEE

Peptide

Acetylated N-

terminal Arginine

Peptide

NMR Titration
No interaction

detected
[3]

p62 Regulatory

Linker (RL)
Internal Peptide NMR and MST

Binds to the

same site as

REEE

[3]

XRK3F2
Synthetic Small

Molecule
Not Specified Selective ligand [4][5][6]

AUTOTAC

Precursors

Synthetic Small

Molecule
Not Specified

Mimic N-terminal

arginine binding
[7][8]

Key Observations:

The p62 ZZ domain exhibits a clear preference for peptides with an N-terminal arginine

residue.[1][2][3]

The amino acid immediately following the N-terminal arginine influences binding affinity, with

glutamic acid (E) at the second position (as in REEE) showing a stronger interaction than

alanine (A) (as in RAEE).[1][2]
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Acetylation of the N-terminal arginine (Ac-REEE) or its replacement with another amino acid

like alanine (AEEE) abolishes binding, highlighting the stringent requirement for a free N-

terminal arginine.[3]

Free arginine shows only weak binding, suggesting that the peptide backbone contributes to

the interaction.[2]

Interestingly, an internal regulatory linker (RL) region of p62 can also bind to the ZZ domain,

suggesting a potential autoregulatory mechanism.[3]

Synthetic small molecules, such as XRK3F2 and precursors to AUTOTACs (Autophagy-

Targeting Chimeras), have been developed to specifically target the p62 ZZ domain.[4][5][6]

[7][8]

Comparative Specificity with Other ZZ Domains
The ZZ domain is a conserved protein module found in various proteins. However, the p62 ZZ

domain displays a unique binding preference. While the ZZ domains of proteins like p300 and

ZZZ3 recognize histone tails, and the HERC2 ZZ domain binds to SUMO, the p62 ZZ domain is

specialized for the recognition of N-terminal arginine.[9] The ZZ domain of NBR1, another

autophagy receptor, also participates in cargo recognition, but its specific ligands differ from

those of p62.[9] This distinct specificity makes the p62 ZZ domain an attractive target for the

development of selective therapeutics.

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

Microscale Thermophoresis (MST)
MST measures the motion of molecules in a microscopic temperature gradient, which is

sensitive to changes in size, charge, and hydration shell upon ligand binding.

Protocol:

Protein Preparation: Express and purify the p62 ZZ domain (e.g., residues 115-190) with a

fluorescent label (e.g., NT-647).
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Ligand Preparation: Prepare a serial dilution of the unlabeled ligand (e.g., REEE peptide) in

the assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.05% Tween 20).

Binding Reaction: Mix the fluorescently labeled p62 ZZ domain at a constant concentration

with the varying concentrations of the ligand.

Capillary Loading: Load the mixtures into standard or premium capillaries.

MST Measurement: Place the capillaries into the MST instrument (e.g., Monolith NT.115).

The instrument will apply an infrared laser to create a temperature gradient and record the

fluorescence changes over time.

Data Analysis: The change in the normalized fluorescence as a function of the ligand

concentration is plotted, and the data are fitted to a binding model to determine the

dissociation constant (Kd).

Fluorescence Polarization (FP) Assay
FP assays measure the change in the tumbling rate of a fluorescently labeled molecule upon

binding to a larger partner.

Protocol:

Probe Preparation: Synthesize and label a peptide ligand (e.g., REEE) with a fluorophore

(e.g., FITC).

Protein Preparation: Purify the unlabeled p62 ZZ domain.

Binding Reaction: In a microplate, mix a constant concentration of the fluorescently labeled

peptide with a serial dilution of the p62 ZZ domain in an appropriate assay buffer.

Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

FP Measurement: Measure the fluorescence polarization using a plate reader equipped with

polarizing filters.

Data Analysis: Plot the change in fluorescence polarization against the protein concentration

and fit the data to a saturation binding curve to calculate the Kd. For competition assays, a
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constant concentration of protein and fluorescent probe is incubated with a serial dilution of

an unlabeled competitor ligand.

Nuclear Magnetic Resonance (NMR) Titration
NMR spectroscopy can be used to map the binding interface and determine binding affinities

by monitoring chemical shift perturbations in the protein spectrum upon ligand addition.

Protocol:

Protein Preparation: Express and purify ¹⁵N-labeled p62 ZZ domain.

NMR Sample Preparation: Prepare an NMR sample of the ¹⁵N-labeled p62 ZZ domain in a

suitable buffer (e.g., 20 mM MES pH 6.5, 50 mM NaCl, 5 mM DTT).

Initial Spectrum: Record a baseline ¹H-¹⁵N HSQC spectrum of the protein.

Ligand Titration: Add increasing amounts of the unlabeled ligand to the NMR sample.

Spectral Acquisition: Record a ¹H-¹⁵N HSQC spectrum after each addition of the ligand.

Data Analysis: Monitor the chemical shift changes of the protein's backbone amide signals.

The residues with significant chemical shift perturbations identify the binding site. The

binding affinity (Kd) can be calculated by fitting the chemical shift changes as a function of

ligand concentration.
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Caption: p62-mediated selective autophagy pathway.
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Caption: General workflow for binding affinity determination.
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Caption: Specificity of the p62 ZZ domain for various ligands.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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